molecular formula C23H28N2O5 B1394949 Fmoc-D-Dap(Boc)-Ol CAS No. 1263047-54-6

Fmoc-D-Dap(Boc)-Ol

Cat. No.: B1394949
CAS No.: 1263047-54-6
M. Wt: 412.5 g/mol
InChI Key: LQQFVCOJXMXWLD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dap(Boc)-Ol: is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in solid-phase peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Boc)-Ol involves the protection of the amino groups of diaminopropionic acid with Fmoc and Boc groups. The process typically starts with the protection of the α-amino group with the Fmoc group, followed by the protection of the β-amino group with the Boc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Dap(Boc)-Ol undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-D-Dap(Boc)-Ol is widely used in the synthesis of peptides and peptide-based compounds. It serves as a building block for the construction of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: The compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs and therapeutic agents. It is also used in the development of novel biomaterials and nanomaterials .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-D-Dap(Boc)-Ol involves its incorporation into peptide chains during solid-phase peptide synthesis. The protective groups (Fmoc and Boc) prevent undesired reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide .

Molecular Targets and Pathways: The compound targets specific amino acid residues in the peptide chain, facilitating the formation of peptide bonds. The pathways involved include the activation of carboxyl groups and the nucleophilic attack by amino groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of protective groups and its application in the synthesis of peptides with diaminopropionic acid residues. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFVCOJXMXWLD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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